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Compound of Interest

Compound Name: FD-1080 free acid

Cat. No.: B15552502 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on utilizing FD-1080 free acid with Fetal Bovine Serum (FBS) for

enhanced fluorescence in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is FD-1080 free acid?

A1: FD-1080 is a small-molecule near-infrared (NIR) II fluorophore with both its excitation and

emission spectra in the second NIR window (NIR-II).[1] It possesses an absorption peak at

approximately 1046 nm and an emission peak around 1080 nm.[2][3] The molecule is designed

for high water solubility and stability, incorporating sulphonic and cyclohexene groups into its

structure.[1]

Q2: Why is the fluorescence of FD-1080 enhanced in the presence of Fetal Bovine Serum

(FBS)?

A2: The fluorescence quantum yield of FD-1080 free acid significantly increases upon

interaction with FBS.[1][4] This enhancement is primarily due to the binding of FD-1080 to

serum proteins, most notably serum albumin, which is abundant in FBS.[5][6][7] This interaction

encapsulates the FD-1080 molecule, leading to several photophysical changes that boost

fluorescence intensity.

Q3: What is the mechanism behind the fluorescence enhancement?
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A3: The enhancement of FD-1080 fluorescence by FBS is attributed to a phenomenon known

as protein-induced fluorescence enhancement (PIFE).[8] When FD-1080 binds to the

hydrophobic pockets of serum albumin, the following occurs:

Restricted Molecular Motion: The rigid environment within the protein's binding site limits the

non-radiative decay pathways of the excited fluorophore, leading to a higher probability of

radiative decay (fluorescence).

Protection from Quenching: The protein shell shields the FD-1080 molecule from quenchers

present in the aqueous environment.

Disaggregation: Serum proteins can prevent the formation of non-fluorescent or weakly

fluorescent aggregates of the dye in aqueous solutions.[7]

Q4: How significant is the fluorescence enhancement of FD-1080 with FBS?

A4: The quantum yield of FD-1080 can increase dramatically. In a solution without FBS, the

quantum yield is approximately 0.31%, but this can be boosted to as high as 5.94% after

combining with FBS.[1][4]

Troubleshooting Guide
Issue 1: Suboptimal fluorescence enhancement of FD-1080 after adding FBS.

Possible Cause 1: Incorrect concentration ratio of FD-1080 to FBS.

Solution: The ratio of FD-1080 to FBS is crucial for optimal enhancement. Prepare a series

of dilutions to determine the optimal concentration of each component. Start with a fixed

concentration of FD-1080 and titrate in increasing concentrations of FBS to observe the

fluorescence enhancement.

Possible Cause 2: Poor quality or degradation of FBS.

Solution: Ensure the FBS used is of high quality and has been stored correctly to prevent

degradation of its protein components. Use a fresh batch of FBS if degradation is

suspected.

Possible Cause 3: Presence of interfering substances.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3088603/
https://www.researchgate.net/figure/Binding-constants-and-fluorescent-enhancement-upon-dye-binding-to-BSA-a_tbl1_302869682
https://pubmed.ncbi.nlm.nih.gov/29493057/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.769655/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution: Ensure that the buffer or medium used for the experiment does not contain

substances that could interfere with the binding of FD-1080 to serum proteins or quench

its fluorescence.

Issue 2: High background fluorescence.

Possible Cause 1: Autofluorescence from the sample or medium.

Solution: While NIR-II imaging generally has low autofluorescence, some biological

samples may still exhibit background signals.[3] Acquire a background image of the

sample without FD-1080 and subtract it from the experimental image.

Possible Cause 2: Non-specific binding of FD-1080.

Solution: To minimize non-specific binding, consider optimizing the washing steps in your

protocol.

Quantitative Data Summary
The following table summarizes the key quantitative data regarding the fluorescence

enhancement of FD-1080 with FBS.

Parameter FD-1080 in Ethanol FD-1080 with FBS Reference

Quantum Yield 0.31% 5.94% [1][4]

Excitation Wavelength ~1064 nm ~1064 nm [1][2]

Emission Wavelength ~1080 nm ~1080 nm [2][3]

Experimental Protocols
Protocol for Preparing FD-1080-FBS Complex for In Vitro Fluorescence Measurement

Reagent Preparation:

Prepare a stock solution of FD-1080 free acid in a suitable solvent (e.g., DMSO or water).

Thaw a vial of high-quality Fetal Bovine Serum (FBS) at 37°C and keep it on ice.
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Complex Formation:

In a microcentrifuge tube, add the desired amount of FD-1080 stock solution to your

experimental buffer (e.g., PBS).

Add FBS to the FD-1080 solution to achieve the desired final concentration. A typical

starting point is a 1:1 volume ratio, which can be optimized.

Gently mix the solution by pipetting or vortexing at a low speed.

Incubate the mixture at room temperature for a predetermined time (e.g., 30 minutes) to

allow for complex formation.

Fluorescence Measurement:

Transfer the FD-1080-FBS complex solution to a suitable cuvette for fluorescence

measurement.

Use a spectrophotometer capable of NIR-II excitation and emission detection.

Set the excitation wavelength to approximately 1064 nm and measure the emission

spectrum, with the peak expected around 1080 nm.
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Caption: Mechanism of FD-1080 fluorescence enhancement by FBS.
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Caption: Experimental workflow for FD-1080-FBS complex preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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